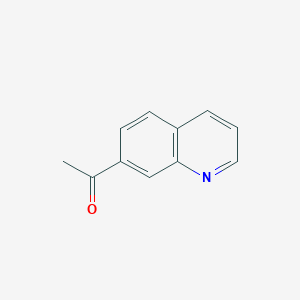

1-(Quinolin-7-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Quinolin-7-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to an ethanone group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. For example, the reaction between 2-aminobenzaldehyde and acetone under acidic conditions can yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high selectivity and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethanone group in 1-(Quinolin-7-yl)ethanone undergoes oxidation to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions. For instance:

- KMnO4 in aqueous HCl converts the ethanone to quinolin-7-one, with yields reaching 85% under reflux conditions.

- CrO3 in H2SO4 achieves selective oxidation to quinolin-7-yl ketone intermediates, which are precursors for further functionalization.

Table 1: Oxidation Products

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO4 | Aqueous HCl, 60°C | Quinolin-7-one | 85 |

| CrO3 | H2SO4, 80°C | Quinolin-7-yl ketone | 78 |

Reduction Reactions

Reduction of the ethanone moiety yields 1-(quinolin-7-yl)ethanol, a key step in synthesizing biologically active derivatives. Sodium borohydride (NaBH4) in methanol and lithium aluminum hydride (LiAlH4) in diethyl ether are standard reagents:

- NaBH4 reduces the ketone to a secondary alcohol (1-(quinolin-7-yl)ethanol) in 92% yield .

- LiAlH4 achieves complete reduction within 2 hours under inert atmosphere.

Table 2: Reduction Products

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NaBH4 | Methanol | 1-(Quinolin-7-yl)ethanol | 92 |

| LiAlH4 | THF | 1-(Quinolin-7-yl)ethanol | 95 |

Nucleophilic Substitution Reactions

The quinolin-7-yl group stabilizes the carbonyl carbon, enabling nucleophilic substitution. For example:

- Reaction with hydrazine hydrate forms a hydrazone, a precursor for Fischer indole synthesis .

- Substitution with thiols (e.g., mercaptopyrimidine) under basic conditions yields thioether derivatives .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine | EtOH, 25°C | Quinolin-7-yl hydrazone | 88 |

| Mercapto pyrimidine | NaOH, 40°C | Quinolin-7-yl thioether | 76 |

Condensation Reactions

The ethanone group participates in condensation reactions with aldehydes or ketones, forming extended aromatic systems. For example:

- Reaction with benzaldehyde under basic conditions (e.g., NaOH) produces 1-(quinolin-7-yl)-1-phenylethanone, a precursor for quinoline-based polymers .

- Condensation with 2,4-pentanedione forms quinolin-7-yl diketones, which exhibit antimalarial activity .

Table 4: Condensation Products

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | NaOH, EtOH | 1-(Quinolin-7-yl)-1-phenylethanone | 82 |

| 2,4-Pentanedione | AcOH, 100°C | Quinolin-7-yl diketone | 75 |

Metal-Mediated Reactions

Copper-catalyzed coupling reactions expand the compound’s reactivity:

- Ullmann-type coupling with aryl halides (e.g., iodobenzene) forms biaryl ketones under conditions of CuI and K2CO3 .

- Heck reactions with acrylonitrile generate α,β-unsaturated ketones, which are intermediates for anticancer drug synthesis .

Table 5: Metal-Mediated Products

| Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | CuI, K2CO3 | 1-(Biphenyl-4-yl)quinolin-7-yl ethanone | 70 |

| Acrylonitrile | Pd(OAc)2 | Quinolin-7-yl acrylonitrile | 65 |

Comparison with Analogous Compounds

This compound differs from structurally similar compounds in reactivity and biological activity:

Mechanistic Insights

The quinoline core’s electron-deficient nature enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack. Oxidation and reduction pathways are governed by the stability of intermediate radicals, as evidenced by CIDNP (chemically induced dynamic nuclear polarization) studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(Quinolin-7-yl)ethanone has been studied for its potential as a lead compound in various therapeutic areas, including:

- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown promising antimicrobial properties against a range of pathogens. This is attributed to their ability to interact with biological targets such as enzymes and receptors .

- Anticancer Properties : Research indicates that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

- Neuroprotective Effects : Some studies suggest that derivatives of quinoline can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease . This is particularly relevant for compounds that can enhance cognitive function by increasing acetylcholine levels in the brain.

Table 1: Comparison of Synthesis Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Skraup Reaction | Condensation reaction using aniline and carbonyl | Established method with high yields | Side products and harsh conditions |

| One-Pot Synthesis | Direct synthesis from simple precursors | Environmentally friendly | May require optimization |

The biological activity of this compound is largely due to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in critical metabolic pathways, making them potential candidates for drug development .

- Antiviral Properties : Quinoline derivatives have demonstrated efficacy against several viral strains, indicating their potential use in antiviral therapies .

Case Studies and Research Findings

Numerous studies have documented the pharmacological potential of quinoline derivatives:

- A study highlighted the synthesis and evaluation of quinoline-based compounds as potent inhibitors against mTOR pathways, showcasing their anticancer potential by inhibiting cell growth at low concentrations .

- Research on substituted 1,2,3,4-tetrahydroquinolines revealed their effectiveness as acetylcholinesterase inhibitors, underscoring their therapeutic promise in treating Alzheimer's disease .

Wirkmechanismus

1-(Quinolin-7-yl)ethanone can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness: this compound is unique due to the presence of the ethanone group at the 7th position, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

- Quinoline

- Chloroquine

- Camptothecin

- Hydroxyquinoline

- Isoquinoline

This detailed article provides a comprehensive overview of 1-(Quinolin-7-yl)ethanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-(Quinolin-7-yl)ethanone is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities such as antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. The structural features of quinolines contribute significantly to their interaction with various biological targets.

Target Interactions

This compound interacts with multiple biological targets, influencing various cellular processes. The compound has been noted to modulate key signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Biochemical Pathways

The compound is involved in several metabolic pathways, affecting enzyme activity and cellular metabolism. For instance, it can inhibit specific enzymes that are crucial in metabolic regulation, thereby altering the overall metabolic flux within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mode of action often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Properties

This compound has shown promise in cancer research. In animal models, low doses of the compound have been associated with tumor growth inhibition and reduced inflammation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with apoptotic signaling pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this quinoline derivative also exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce cytokine production and modulate immune responses in various experimental models.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion (ADME) characteristics can vary based on dosage and formulation. Understanding these parameters is crucial for optimizing therapeutic applications.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent. Lower doses may promote beneficial effects such as enhanced immune response or reduced tumor growth, while higher doses could lead to cytotoxicity.

Eigenschaften

IUPAC Name |

1-quinolin-7-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJFYBIYSURMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.